N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety linked to a phenyl ring, which is further connected to a dimethylbenzenesulfonamide group. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. One common method involves the reaction of piperazine with benzyl chloride in the presence of a base to form 1-benzylpiperazine . This intermediate is then reacted with 4-nitrobenzoyl chloride to yield N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-4-nitrobenzamide. The nitro group is subsequently reduced to an amine, followed by sulfonation with 2,5-dimethylbenzenesulfonyl chloride to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, such as hydrogenation, can be employed to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, influencing their function and stability. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methylbenzylpiperazine: A stimulant drug with a similar structure but different pharmacological properties.
N-(4-(4-acetylpiperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide: A compound with potential as a PARP-1 inhibitor, used in cancer research.
Uniqueness
N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to its combination of a benzylpiperazine moiety with a dimethylbenzenesulfonamide group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-20-8-9-21(2)25(18-20)33(31,32)27-24-12-10-23(11-13-24)26(30)29-16-14-28(15-17-29)19-22-6-4-3-5-7-22/h3-13,18,27H,14-17,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHPVQBOFUCPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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